![molecular formula C19H18N2O3 B5137211 ethyl 3-benzoyl-4-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate](/img/structure/B5137211.png)
ethyl 3-benzoyl-4-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-benzoyl-4-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate, commonly known as ethyl pyrazole carboxylate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound is synthesized by the reaction of ethyl acetoacetate with hydrazine hydrate and benzoyl chloride. Ethyl pyrazole carboxylate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Chemical Analysis
- Ethyl 3-benzoyl-4-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate and its derivatives have been synthesized and characterized using various techniques. For instance, a study by Inkaya et al. (2012) focused on the molecular structure, vibrational frequencies, and chemical shift values using spectroscopic methods and theoretical calculations (Inkaya et al., 2012).
Potential Medicinal Applications
- Although the request excludes drug usage and side effects, it's noteworthy that some studies have investigated the pharmacological aspects of related compounds. For instance, Gokulan et al. (2012) synthesized a series of derivatives for their potential analgesic and anti-inflammatory activities (Gokulan et al., 2012).
Material Science and Optical Applications
- In the field of material science, certain derivatives have shown promise. Chandrakantha et al. (2013) synthesized N-substituted derivatives and studied their optical nonlinearity, identifying compounds with potential for optical limiting applications (Chandrakantha et al., 2013).
properties
IUPAC Name |
ethyl 3-benzoyl-4-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-24-19(23)17-15(13-9-5-3-6-10-13)16(20-21-17)18(22)14-11-7-4-8-12-14/h3-12,15,17,21H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJZLTVZFUIVRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(=NN1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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